REACTION_CXSMILES
|
[S:1]([O:6][CH3:7])([O:4][CH3:5])(=[O:3])=[O:2].C([C:10]1[NH:11][CH:12]=[CH:13][N:14]=1)C.[CH3:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21]O>>[CH3:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:7][O:6][S:1]([O-:4])(=[O:2])=[O:3].[CH3:5][N+:14]1[CH:13]=[CH:12][N:11]([CH2:20][CH3:21])[CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
16.27 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC=CN1
|
Name
|
|
Quantity
|
30.92 g
|
Type
|
reactant
|
Smiles
|
COCCOCCO
|
Type
|
CUSTOM
|
Details
|
Stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued at room temperature over night
|
Type
|
CUSTOM
|
Details
|
the volatile fractions were removed in a distillation apparatus at 160° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After drying the mixture in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOS(=O)(=O)[O-].C[N+]1=CN(C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |